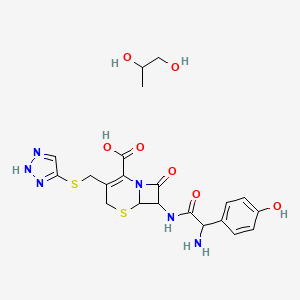

Cefatrizine propylene glycol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2.C3H8O2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11;1-3(5)2-4/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23);3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOIKOHDEYTLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cefatrizine Propylene Glycol: A Technical Guide on its Mechanism of Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the mechanism of action of cefatrizine (B1668820), a first-generation cephalosporin, against Gram-positive bacteria. It explores the core biochemical interactions, the role of its propylene (B89431) glycol formulation, and the standard methodologies used to quantify its antibacterial efficacy.

Core Mechanism: Inhibition of Peptidoglycan Synthesis

Cefatrizine exerts its bactericidal effect by disrupting the final and critical stages of peptidoglycan synthesis, an essential component that provides structural integrity to the bacterial cell wall.[1][2] The thick peptidoglycan layer of Gram-positive bacteria makes them particularly reliant on this macromolecule for survival.[1]

The primary targets of cefatrizine, like all β-lactam antibiotics, are the penicillin-binding proteins (PBPs).[2][3] These are enzymes, specifically transpeptidases, that catalyze the final step of peptidoglycan biosynthesis: the creation of peptide cross-links between adjacent glycan chains.[1][4] This cross-linking process forms a strong, mesh-like structure that encases the bacterial cell.[1]

Cefatrizine's mechanism is centered on the following key steps:

-

Structural Mimicry : The β-lactam ring within cefatrizine's structure mimics the D-Ala-D-Ala moiety, which is the natural substrate for PBPs.[1]

-

PBP Binding : This structural similarity allows cefatrizine to bind to the active site of PBPs.[1][5]

-

Enzyme Inactivation : Upon binding, a stable, covalent acyl-enzyme intermediate is formed, effectively inactivating the PBP.[1] This prevents the enzyme from performing its transpeptidation function.[1][2]

-

Cell Wall Disruption : The inhibition of multiple PBP types disrupts the balance of cell wall synthesis, weakening the peptidoglycan layer.[1][2]

-

Cell Lysis : The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterium, leading to cell lysis and death.[1][2][3]

The Role of Propylene Glycol

Cefatrizine is often formulated with propylene glycol, which serves as a crucial excipient.[5][6] Propylene glycol acts as a solvent and stabilizer, enhancing the drug's solubility and bioavailability.[5][7] This improved formulation ensures that cefatrizine can be delivered effectively to the site of infection, achieving the necessary therapeutic concentrations to exert its bactericidal action.[5][7]

In Vitro Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a key metric for assessing efficacy.[8] While comprehensive recent data for cefatrizine is limited, historical studies demonstrate its activity against a range of Gram-positive cocci.[1] One study noted that while effective, cefatrizine was less active against Gram-positive bacteria compared to other cephalosporins like cephalothin (B1668815) and cefazolin.[9]

The table below presents representative MIC data for common Gram-positive pathogens against various cephalosporins to provide context, based on established clinical breakpoints.

| Bacterial Strain | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Breakpoint (Susceptible) |

| Staphylococcus aureus (MSSA) | Cephalothin | 0.25 | 0.5 | ≤2 |

| Staphylococcus aureus (MSSA) | Cefazolin | 0.25 | 0.5 | ≤2[10] |

| Streptococcus pneumoniae | Penicillin (oral) | ≤0.06 | 0.5 | ≤0.06[11] |

| Streptococcus pneumoniae | Ceftriaxone (B1232239) (non-meningitis) | 0.03 | 0.25 | ≤1[12] |

| Streptococcus pneumoniae | Cefotaxime (non-meningitis) | 0.06 | 0.5 | ≤1[12] |

Note: Data is representative and sourced from various studies and clinical guidelines. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Direct and recent MIC data for Cefatrizine is not widely available in the cited literature.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the MIC by challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.[8]

Materials:

-

Cefatrizine propylene glycol stock solution

-

Mueller-Hinton Broth (MHB)[8]

-

Sterile 96-well microtiter plates[8]

-

Bacterial strains for testing (e.g., S. aureus ATCC 29213)[8]

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard[8]

-

Incubator (35°C ± 2°C)

Methodology:

-

Preparation of Antibiotic Dilutions : Prepare a series of twofold dilutions of cefatrizine in MHB in a 96-well plate. The concentration range should span the expected MIC.[8]

-

Inoculum Preparation : Select 3-5 isolated colonies from a fresh (18-24 hour) culture plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][13]

-

Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate containing the cefatrizine dilutions. Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).[8][14]

-

Incubation : Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[13]

-

Reading Results : The MIC is determined as the lowest concentration of cefatrizine that completely inhibits visible bacterial growth.[8][14]

Protocol 2: Competitive Penicillin-Binding Protein (PBP) Affinity Assay

This assay determines the binding affinity of an unlabeled antibiotic by measuring its ability to compete with a fluorescently labeled probe for binding to PBPs.[15]

Materials:

-

This compound

-

Bacterial cell culture (e.g., S. aureus)

-

Lysis buffer

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Methodology:

-

Preparation of Cell Lysates/Membranes : Grow the bacterial strain to mid-log phase and harvest the cells. Prepare cell lysates or isolated cell membrane fractions containing the PBPs.

-

Competitive Binding : Incubate the prepared PBP samples with varying concentrations of unlabeled cefatrizine for a set period to allow for binding.[15]

-

Fluorescent Labeling : Add a fixed concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) to the samples. This probe will bind to any PBPs not already occupied by cefatrizine.[15][16]

-

SDS-PAGE Separation : Stop the reaction and separate the proteins in the samples by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

-

Fluorescence Detection : Visualize the labeled PBPs using an in-gel fluorescence scanner. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the amount of cefatrizine bound to it.[16]

-

Data Analysis : Quantify the fluorescence intensity of each PBP band. The concentration of cefatrizine that reduces the fluorescent signal by 50% (IC₅₀) can be calculated to determine its binding affinity for specific PBPs.[18]

Conclusion

The mechanism of action of this compound against Gram-positive bacteria is a well-defined process characteristic of β-lactam antibiotics.[3] Its bactericidal activity stems from the irreversible inhibition of penicillin-binding proteins, which disrupts the synthesis of the essential peptidoglycan cell wall, leading to cell death.[1][2] The propylene glycol component enhances the drug's formulation, ensuring effective delivery.[5][7] While specific, recent quantitative binding and susceptibility data for cefatrizine are not abundant in current literature, the foundational principles and the experimental protocols to determine its efficacy are robust and standardized within the field of microbiology.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Cefatrizine? [synapse.patsnap.com]

- 3. What is Cefatrizine used for? [synapse.patsnap.com]

- 4. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Cefatrizine Propylene Glycolate | C21H26N6O7S2 | CID 6410757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. In Vitro and Clinical Studies of Cefatrizine, a New Semisynthetic Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. Re-evaluation of penicillin and ceftriaxone MIC results to predict susceptibility to the oral cephalosporin, cefpodoxime, in Streptococcus pneumoniae clinical isolates from the United States according to CLSI guidelines (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 13. researchgate.net [researchgate.net]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Cefatrizine Propylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine propylene (B89431) glycol is the propylene glycol solvate of Cefatrizine, a first-generation, semi-synthetic cephalosporin (B10832234) antibiotic.[1] It is a broad-spectrum antibacterial agent effective against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the core physicochemical properties of Cefatrizine propylene glycol, offering critical data and methodologies for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white or almost white, crystalline powder.[2] It exists as a mixture of (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)- acetyl]amino]-8-oxo-3-[[(1H-1,2,3-triazol-4-yl)sulfanyl]- methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and propane-1,2-diol in approximately a 1:1 molecular proportion.[3]

Structure

The chemical structure of this compound is presented below:

-

Cefatrizine:

-

Propylene Glycol:

-

This compound:

Physicochemical Parameters

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Appearance | White or almost white powder | [2] |

| Molecular Formula | C₂₁H₂₆N₆O₇S₂ | [7] |

| Molecular Weight | 538.60 g/mol | [7] |

| Solubility in Water | Slightly soluble | [3] |

| Solubility in Organic Solvents | Practically insoluble in ethanol (B145695) (96%) and methylene (B1212753) chloride | [3] |

| Specific Optical Rotation | +63° to +69° (anhydrous substance) | [3] |

| pKa (estimated) | Amphoteric with an isoelectric point (pI) in the range of pH 4-5 | [4] |

| Melting Point | Not available in the public domain. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) could be employed for its determination. | [8][9] |

Solubility Profile

Cefatrizine is an amphoteric molecule, containing both an acidic carboxylic acid group and a basic amino group.[4] This characteristic dictates its pH-dependent solubility.

pH-Dependent Solubility

Cefatrizine exhibits a classic "U-shaped" solubility profile, with its minimum solubility occurring at its isoelectric point (pI), which is estimated to be between pH 4 and 5. At pH values below the pI, the amino group is protonated, and at pH values above the pI, the carboxylic acid group is deprotonated, leading to increased solubility in both acidic and basic conditions.[4]

| pH Condition | Solubility | Reference |

| Acidic (pH < 4) | Increased solubility | [4] |

| Isoelectric Point (pI ≈ 4-5) | Minimum solubility (approx. 4.6 x 10⁻² M) | [4] |

| Neutral to Basic (pH > 7) | Increased solubility | [4] |

Stability Profile

The stability of Cefatrizine is intrinsically linked to the integrity of its β-lactam ring, which is susceptible to hydrolysis.[8]

pH-Dependent Stability

The rate of degradation of Cefatrizine in aqueous solutions is highly dependent on pH. It is reasonably stable under acidic conditions but degrades rapidly at neutral pH.[4]

| pH Condition | Stability | Half-life (at 35°C) | Reference |

| Acidic (pH < 4) | Reasonably stable | 14 days | [4] |

| Neutral (pH ≈ 7) | Rapid degradation | ~6 hours | [4] |

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Cefatrizine is susceptible to degradation under various stress conditions.

| Stress Condition | Typical Effect | Reference |

| Acidic Hydrolysis | β-Lactam ring hydrolysis | [2][8] |

| Basic Hydrolysis | Rapid β-Lactam ring hydrolysis | [2][8] |

| Oxidative | Formation of sulfoxides | [8] |

| Thermal | Degradation | [8] |

| Photolytic | Potential for degradation | [8] |

The primary degradation pathways for Cefatrizine under various stress conditions are illustrated in the following diagram.

Caption: Generalized degradation pathways of Cefatrizine under various stress conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.

Caption: Experimental workflow for solubility determination by the shake-flask method.

Stability-Indicating HPLC Method for Forced Degradation Studies

A validated stability-indicating HPLC method is required to separate and quantify Cefatrizine from its degradation products.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Cefatrizine [drugfuture.com]

- 3. drugfuture.com [drugfuture.com]

- 4. Cefatrizine | C18H18N6O5S2 | CID 6410758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Cefatrizine Propylene Glycolate | C21H26N6O7S2 | CID 6410757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Thermal Analysis in the Pharmaceutical Industry – C-Therm Technologies Ltd. [ctherm.com]

A Technical Guide to the Synthesis and Structural Elucidation of Cefatrizine Propylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Cefatrizine (B1668820) Propylene (B89431) Glycol, a first-generation oral cephalosporin (B10832234) antibiotic. The document details a multi-step synthetic pathway, starting from 7-aminocephalosporanic acid (7-ACA), and outlines the analytical methodologies for the characterization and quality control of the final active pharmaceutical ingredient (API). While specific experimental spectroscopic data for Cefatrizine Propylene Glycol is not widely available in published literature, this guide presents the expected spectroscopic characteristics based on the known structure and data from analogous compounds. All quantitative data is summarized for clarity, and key processes are visualized using workflow and pathway diagrams.

Introduction

Cefatrizine is a semi-synthetic, first-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is often prepared as a propylene glycol solvate, this compound, to enhance its stability and bioavailability.[1] The chemical name for Cefatrizine is (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[[(1H-1,2,3-triazol-4-yl)sulfanyl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2] The propylene glycol form is a mixture of Cefatrizine and propane-1,2-diol in approximately a 1:1 molecular ratio.[3]

This guide provides detailed experimental protocols for its synthesis and discusses the analytical techniques used for its structural elucidation and quality control, as specified in pharmacopeial monographs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts with the acylation of 7-amino-3-(1H-1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA).

Synthesis Workflow

The overall synthetic workflow can be visualized as follows:

Caption: Synthesis workflow for this compound from 7-TACA.

Experimental Protocol

The following protocol is based on a patented synthesis method.[4]

Step 1: Silylation of 7-TACA

-

In a suitable reactor, suspend 7-TACA in dichloromethane.

-

Add N,N-dimethylacetamide.

-

Cool the mixture to 10-15°C.

-

Add N,O-bis(trimethylsilyl)acetamide (BSA) and stir the mixture at 30-35°C for 2-3 hours to obtain a solution of silylated 7-TACA.

Step 2: Preparation of the Acylating Agent

-

In a separate reactor, suspend D-(-)-p-hydroxyphenylglycine dane potassium salt in dichloromethane.

-

Cool the suspension to -10°C to -5°C.

-

Slowly add vinyl chloroformate and stir for 1-2 hours to form the acylating agent.

Step 3: Acylation

-

Cool the solution of silylated 7-TACA to -20°C to -15°C.

-

Slowly add the prepared acylating agent to the silylated 7-TACA solution.

-

Maintain the temperature and stir for 2-3 hours to complete the acylation reaction.

Step 4: Extraction and Phase Separation

-

Add water to the acylation reaction mixture.

-

Adjust the pH to 0.6-0.8 with concentrated hydrochloric acid while maintaining the temperature between 0-10°C.

-

Stir for 20-30 minutes, then allow the layers to separate.

-

Collect the aqueous layer containing the acylated product.

Step 5: Crystallization

-

To the aqueous layer, add 1,2-propylene glycol.

-

Adjust the pH to 4.8-5.0 with aqueous ammonia while maintaining the temperature between 20-30°C.

-

Stir to induce crystallization.

-

Cool the mixture to 20°C and continue stirring for 5 hours.

Step 6: Filtration and Washing

-

Filter the crystalline product.

-

Wash the crystals sequentially with water and acetone.

Step 7: Drying

-

Dry the washed crystals under vacuum at 40°C until the moisture content is ≤ 1.5% to yield this compound.

Structural Elucidation

The structural elucidation of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and the ratio of Cefatrizine to propylene glycol.

Physicochemical Properties

| Property | Description |

| Appearance | White or almost white, very hygroscopic powder. |

| Solubility | Slightly soluble in water, practically insoluble in ethanol (B145695) (96%) and methylene (B1212753) chloride. |

| Molecular Formula | C₁₈H₁₈N₆O₅S₂ (Cefatrizine) · C₃H₈O₂ (Propylene Glycol)[3] |

| Molecular Weight | 538.6 g/mol [2] |

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is a key identification test according to the European Pharmacopoeia, where the spectrum of the sample is compared to that of a this compound reference standard. The spectrum will show characteristic absorptions for the various functional groups present in both Cefatrizine and propylene glycol.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200-3500 (broad) | O-H (phenol, carboxylic acid, alcohol), N-H (amine, amide) | Stretching |

| ~3030 | C-H (aromatic, vinyl) | Stretching |

| 2850-2960 | C-H (aliphatic) | Stretching |

| ~1770 | C=O (β-lactam) | Stretching |

| ~1690 | C=O (amide) | Stretching |

| ~1640 | C=O (carboxylate) | Stretching |

| 1500-1600 | C=C (aromatic) | Stretching |

| 1050-1150 | C-O (propylene glycol) | Stretching |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound will be a composite of the signals from both Cefatrizine and propylene glycol.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the hydroxyphenyl group, the triazole proton, the protons of the cephalosporin core (including the characteristic doublets for the β-lactam protons), and the aliphatic protons of the propylene glycol moiety (a doublet for the methyl group, a multiplet for the methine proton, and a doublet for the methylene protons).

-

¹³C NMR: The spectrum will display resonances for all non-equivalent carbon atoms. Key signals would include those for the carbonyl carbons (β-lactam, amide, carboxylate), the aromatic and triazole ring carbons, the carbons of the cephalosporin nucleus, and the three distinct carbons of propylene glycol.

3.2.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of cephalosporins.[5] The positive ion mode would be expected to show the protonated molecular ion [M+H]⁺ for Cefatrizine at m/z 463. The fragmentation pattern would likely involve the characteristic cleavage of the β-lactam ring.[5][6]

Chromatographic Analysis

3.3.1. Liquid Chromatography (LC)

LC is the primary method for assay and the determination of related substances as per the European Pharmacopoeia. A typical method would use a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier.

3.3.2. Gas Chromatography (GC)

The propylene glycol content is determined by gas chromatography. The sample is typically dissolved in a suitable solvent containing an internal standard, and the amount of propylene glycol is quantified by comparing the peak area ratio of propylene glycol to the internal standard against a reference standard.

Quality Control Specifications

The following table summarizes the key quality control parameters for this compound as specified in the European Pharmacopoeia.

| Parameter | Method | Specification |

| Assay (C₁₈H₁₈N₆O₅S₂) | Liquid Chromatography | 95.0% to 102.0% (anhydrous substance) |

| Specific Optical Rotation | Polarimetry | +63° to +69° (anhydrous substance) |

| Propylene Glycol Content | Gas Chromatography | 13.0% to 18.0% |

| Water Content | Karl Fischer Titration | ≤ 2.0% |

| Related Substances | Liquid Chromatography | Limits specified for individual and total impurities |

Mechanism of Action

Cefatrizine, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1]

Caption: Cefatrizine's mechanism of action via inhibition of bacterial cell wall synthesis.

The β-lactam ring of Cefatrizine mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows the drug to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. The acylation of PBPs by Cefatrizine is essentially irreversible, leading to the inhibition of peptidoglycan cross-linking, a compromised cell wall, and ultimately, bacterial cell lysis.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural analysis of this compound. The synthetic route is well-established, and the analytical methods for quality control are clearly defined in pharmacopeial monographs. While specific published spectroscopic data is limited, the expected characteristics from IR, NMR, and MS analyses can be reliably predicted based on the known chemical structure. This information serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of this important cephalosporin antibiotic.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Cefatrizine Propylene Glycolate | C21H26N6O7S2 | CID 6410757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. CN103772414B - A kind of preparation method preparing this compound - Google Patents [patents.google.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

Cefatrizine Propylene Glycol: An In-depth Technical Guide on its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine (B1668820) is a first-generation, semi-synthetic cephalosporin (B10832234) antibiotic with a broad spectrum of antibacterial activity.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of cefatrizine propylene (B89431) glycol, focusing on its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation. Cefatrizine propylene glycol is a formulation that enhances the solubility and bioavailability of the active compound, cefatrizine.[2][3] The intrinsic antibacterial properties are conferred by the cefatrizine molecule.

Mechanism of Action

Cefatrizine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary targets of cefatrizine are the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][6]

The mechanism can be summarized in the following steps:

-

Binding to PBPs: Cefatrizine binds to and inactivates PBPs.[1] These enzymes are crucial for the terminal stages of peptidoglycan synthesis, which is the primary structural component of the bacterial cell wall.[6]

-

Inhibition of Transpeptidation: By binding to PBPs, cefatrizine inhibits the transpeptidation reaction. This reaction is responsible for the cross-linking of peptidoglycan chains, which gives the cell wall its strength and rigidity.[6]

-

Cell Wall Weakening and Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.[4][6] This ultimately results in cell lysis and bacterial death.[1][5]

Caption: Mechanism of action of Cefatrizine leading to bacterial cell lysis.

In Vitro Antibacterial Spectrum

The in vitro activity of cefatrizine has been evaluated against a range of Gram-positive and Gram-negative bacteria. The majority of the available data dates back to the 1970s. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from historical studies. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.[7]

Table 1: In Vitro Activity of Cefatrizine against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (penicillin-sensitive) | 100+ | 0.2 - 3.1 | 0.8 | 1.6 |

| Staphylococcus aureus (penicillin-resistant) | 100+ | 0.4 - 6.3 | 1.6 | 3.1 |

| Streptococcus pyogenes (Group A) | 50+ | 0.1 - 0.8 | - | - |

Data sourced from historical studies conducted in the 1970s.[8]

Table 2: In Vitro Activity of Cefatrizine against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 400+ | 1.6 - >100 | 6.3 | 12.5 |

| Klebsiella pneumoniae | 100+ | 1.6 - >100 | 6.3 | 25 |

| Proteus mirabilis | 100+ | 0.8 - 50 | 3.1 | 12.5 |

Data sourced from historical studies conducted in the 1970s.[8]

Studies from that era indicated that cefatrizine was more active than cephalexin (B21000) against many Gram-positive and Gram-negative bacteria.[9] It also showed greater activity against most Gram-negative bacteria compared to cephalothin, cefazolin, and cephapirin, but was less active against Gram-positive bacteria than these parenteral agents.[9] Cefatrizine demonstrated excellent activity against Gram-positive cocci (excluding enterococci), inhibiting them at MICs below 1 μg/ml.[10] For many strains of E. coli, Klebsiella pneumoniae, and Proteus mirabilis, the MIC was below 12.5 μg/ml.[10]

Experimental Protocols

The determination of the in vitro susceptibility of bacteria to antimicrobial agents is a cornerstone of infectious disease research. The historical MIC data for cefatrizine were likely generated using standardized methods such as broth dilution or agar (B569324) dilution, which were prevalent at the time.

Antimicrobial Susceptibility Testing: Broth Dilution Method

The broth dilution method is a common technique used to determine the MIC of an antimicrobial agent. The general workflow is as follows:

-

Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the antimicrobial agent (e.g., cefatrizine) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each dilution of the antimicrobial agent is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.

-

Incubation: The inoculated tubes or microplates are incubated under specific conditions (e.g., 35°C ± 2°C for 18-24 hours).

-

Reading of Results: After incubation, the tubes or wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Cefatrizine is a first-generation cephalosporin with a well-established mechanism of action involving the inhibition of bacterial cell wall synthesis. Historical in vitro data demonstrate its activity against a range of Gram-positive and Gram-negative bacteria. For contemporary drug development and research, it is important to note that the provided antibacterial spectrum data is based on studies from the 1970s. The emergence of antimicrobial resistance since that time necessitates re-evaluation of cefatrizine's activity against modern clinical isolates. The standardized protocols for MIC determination, such as the broth dilution method, remain fundamental in assessing the in vitro efficacy of antimicrobial agents.

References

- 1. Cefatrizine | C18H18N6O5S2 | CID 6410758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is the mechanism of Cefatrizine? [synapse.patsnap.com]

- 5. What is Cefatrizine used for? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. idexx.com [idexx.com]

- 8. benchchem.com [benchchem.com]

- 9. In Vitro and Clinical Studies of Cefatrizine, a New Semisynthetic Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cefatrizine Activity Compared with That of Other Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Cefatrizine Propylene Glycol Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefatrizine (B1668820), a first-generation cephalosporin (B10832234) antibiotic, has historically demonstrated a broad spectrum of in vitro activity against many common bacterial pathogens. This technical guide provides a comprehensive overview of the in vitro activity of Cefatrizine propylene (B89431) glycol, focusing on its mechanism of action, historical efficacy against clinical isolates, and detailed experimental protocols for susceptibility testing. Cefatrizine propylene glycol is a formulation that combines the antibacterial agent Cefatrizine with propylene glycol, a solvent and stabilizer that enhances the drug's solubility and bioavailability.[1] The primary mechanism of action for Cefatrizine is the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2][3] This document collates historical quantitative data, outlines standardized methodologies for determining antimicrobial susceptibility, and presents visual diagrams of the key molecular pathways and experimental workflows. It is important to note that much of the available comprehensive in vitro data for Cefatrizine dates to the 1970s and 1980s. A significant lack of recent studies assessing its activity against contemporary, multidrug-resistant clinical isolates is evident in the scientific literature.[4] Therefore, this guide serves as a foundational reference, providing a historical perspective on Cefatrizine's in vitro performance and the methodologies to evaluate it.

Introduction

Cefatrizine is a semisynthetic, orally administered cephalosporin with a spectrum of activity that includes both Gram-positive and Gram-negative bacteria.[5] The propylene glycol salt, this compound, was developed to improve the pharmaceutical properties of the active compound.[6] Like all β-lactam antibiotics, Cefatrizine's efficacy is intrinsically linked to its ability to disrupt the integrity of the bacterial cell wall, a structure essential for bacterial survival that is absent in mammalian cells. This guide will delve into the specifics of its in vitro activity, presenting the available data, the experimental context in which this data was generated, and the underlying molecular mechanism.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of Cefatrizine is achieved through the inhibition of the final stage of peptidoglycan synthesis in the bacterial cell wall.[3] The structural integrity of bacteria is maintained by a thick, mesh-like layer of peptidoglycan.[2] The biosynthesis of this layer culminates in a transpeptidation step, which is catalyzed by penicillin-binding proteins (PBPs).[2] This crucial step creates the peptide cross-links between adjacent glycan chains.

Cefatrizine's mechanism of action is centered on the disruption of this transpeptidation process.[2] The β-lactam ring of Cefatrizine is a structural analog of the D-Ala-D-Ala moiety of the natural PBP substrate.[2] This mimicry allows Cefatrizine to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme intermediate. This irreversible binding inactivates the PBP, halting the cross-linking of the peptidoglycan layer. The resulting weakened cell wall is unable to withstand the cell's internal osmotic pressure, leading to cell lysis and death.[2][3]

Caption: Bacterial cell wall synthesis and inhibition by Cefatrizine.

In Vitro Activity: Historical Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from studies conducted primarily in the 1970s and 1980s. This data provides a historical snapshot of Cefatrizine's efficacy against clinical isolates of that era. It is important to recognize that current resistance patterns may differ significantly.

Table 1: In Vitro Activity of Cefatrizine Against Gram-Positive Cocci [4]

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (penicillin-sensitive) | 100+ | 0.2 - 3.1 | 0.8 | 1.6 |

| Staphylococcus aureus (penicillin-resistant) | 100+ | 0.4 - 6.3 | 1.6 | 3.1 |

| Streptococcus pyogenes (Group A) | 50+ | 0.1 - 0.8 | - | - |

| Other Gram-positive cocci (excluding enterococci) | - | < 1.0 | - | - |

Table 2: In Vitro Activity of Cefatrizine Against Gram-Negative Bacteria [4]

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 400+ | 1.6 - >100 | 6.3 | 12.5 |

| Klebsiella pneumoniae | 100+ | 1.6 - >100 | 6.3 | 25 |

| Proteus mirabilis | 100+ | 0.8 - 50 | 3.1 | 12.5 |

Studies from that period indicated that Cefatrizine's MIC50 values were significantly lower than those of cephalexin (B21000) and cefadroxil (B1668780) for strains of H. influenzae and K. pneumoniae.[7] Furthermore, it was noted to be more effective than cephalexin against many strains of Enterobacter, Haemophilus, and Proteus.[5]

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods are crucial for determining the in vitro susceptibility of bacterial isolates to Cefatrizine. The following protocols are based on general principles for cephalosporin testing as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1]

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Cefatrizine Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it with CAMHB to the desired starting concentration.[1]

-

Serial Dilutions: Perform two-fold serial dilutions of the Cefatrizine solution in the 96-well microtiter plate using CAMHB to achieve a range of concentrations.[1]

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[1]

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

Reading Results: The MIC is the lowest concentration of Cefatrizine at which there is no visible growth of the bacteria.[1]

Caption: Workflow for Broth Microdilution MIC Testing.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.[1]

Materials:

-

Cefatrizine disks (potency to be determined and validated)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[1]

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum suspension and remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[1]

-

Disk Application: Aseptically apply the Cefatrizine disks to the surface of the inoculated MHA plate, ensuring firm contact with the agar. Disks should be spaced at least 24 mm apart.[1]

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

Reading Results: Measure the diameter of the zone of complete inhibition in millimeters. The interpretation of the zone size (Susceptible, Intermediate, or Resistant) requires established and validated breakpoints, which are not currently available for Cefatrizine from CLSI or EUCAST.[1]

Discussion and Future Directions

The historical data for Cefatrizine demonstrates its efficacy against susceptible Gram-positive and some Gram-negative bacteria prevalent in the 1970s and 1980s.[4][7] Its mechanism of action, the inhibition of bacterial cell wall synthesis, is well-understood and characteristic of β-lactam antibiotics.[2] However, the landscape of antimicrobial resistance has evolved dramatically. The emergence and spread of resistance mechanisms, such as the production of β-lactamases, modification of PBPs, and altered membrane permeability, have compromised the efficacy of many older antibiotics.

For researchers and drug development professionals, Cefatrizine serves as a historical benchmark. To ascertain the current potential of this compound, new in vitro studies against a broad panel of contemporary, well-characterized clinical isolates are necessary. Such studies should employ the standardized protocols outlined in this guide to determine MIC values and susceptibility patterns against modern pathogens, including multidrug-resistant strains. This would provide a definitive assessment of its current spectrum of activity and inform any potential future applications in antimicrobial research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Cefatrizine? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro evaluation of the new oral cephalosporin cefatrizine: comparison with other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Susceptibility of clinical isolates of gram-positive and gram-negative organisms to cefatrizine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Cefatrizine Propylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used for the characterization of Cefatrizine Propylene (B89431) Glycol. Cefatrizine Propylene Glycol is a semisynthetic, first-generation cephalosporin (B10832234) antibiotic formulated with propylene glycol to enhance its stability and bioavailability.[1] Accurate and robust analytical methods are crucial for its quality control, formulation development, and pharmacokinetic studies. This document outlines the principles and experimental protocols for the analysis of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

This compound is a mixture of (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)- acetyl]amino]-8-oxo-3-[[(1H-1,2,3-triazol-4-yl)sulfanyl]- methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and propane-1,2-diol in approximately a 1:1 molecular proportion.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₈N₆O₅S₂ · C₃H₈O₂ | [3] |

| Molecular Weight | 538.6 g/mol | [4] |

| Appearance | White or almost white, very hygroscopic powder | [2] |

| Solubility | Slightly soluble in water; practically insoluble in ethanol (B145695) (96%) and methylene (B1212753) chloride. | [2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, primarily by measuring the absorbance of its solutions. The chromophores within the Cefatrizine molecule, particularly the cephalosporin nucleus and the phenylglycyl side chain, exhibit characteristic absorption in the UV region.

Quantitative Data

The maximum absorption wavelength (λmax) of cephalosporins can be influenced by the solvent and pH. For quantitative analysis, it is crucial to perform measurements under controlled conditions.

Table 2: UV-Vis Spectroscopic Data for Cephalosporins

| Compound/Method | Solvent/Reagent | λmax (nm) | Linear Range (µg/mL) | Reference(s) |

| Cefazolin Sodium | Water | 271 | - | [5] |

| Cefazolin Sodium | Phosphate (B84403) Buffer (pH 6 and 8) | 271 | - | [5] |

| Cefazolin Sodium | Methanol | 273 | - | [5] |

| Cefazolin Sodium | Acidic Medium | 267 | - | [5] |

| Cefazolin Sodium | Basic Medium | 285 | - | [5] |

| Cefuroxime Axetil | 0.1 N HCl | 281 | - | |

| Cephalexin | Reaction with Fe(III) | - | - | [6] |

| Ceftriaxone, Cefotaxime (B1668864), Cefuroxime | Prussian Blue Reaction | 700 | 2-20 | |

| Cephalosporins (general) | LC-UV | 260 | 0.5-20 | [7] |

Note: Specific λmax for this compound in a simple solvent system was not explicitly found in the search results. The data presented is for structurally similar cephalosporins and common analytical methods.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol describes a general method for the quantitative determination of this compound in a drug substance.

Objective: To determine the concentration of this compound in a sample using UV-Vis spectrophotometry.

Materials:

-

This compound reference standard

-

Sample of this compound

-

Purified water or a suitable buffer solution (e.g., phosphate buffer pH 7.0)

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

UV-Vis Spectrophotometer with 1 cm quartz cells

Procedure:

-

Preparation of Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent. This yields a stock solution of approximately 1000 µg/mL.

-

Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards within the expected linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

-

Preparation of Sample Solution: Accurately weigh a quantity of the this compound sample equivalent to about 100 mg of Cefatrizine and prepare a solution in the same manner as the standard stock solution. Dilute this solution to fall within the concentration range of the calibration curve.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the UV range (e.g., 200-400 nm) to determine the λmax using one of the standard solutions.

-

Set the instrument to the determined λmax.

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution and the sample solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of the sample solution from the calibration curve using its absorbance.

-

Calculate the percentage purity of the this compound in the sample.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for the identification of this compound by comparing its spectrum with that of a reference standard. The IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the functional groups present in the molecule.

Quantitative Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3550 - 3200 (broad) | O-H (Propylene Glycol, Phenol, Carboxylic Acid) | Stretching |

| 3500 - 3300 | N-H (Amine, Amide) | Stretching |

| 3100 - 3010 | C-H (Aromatic, Alkene) | Stretching |

| 2950 - 2850 | C-H (Alkyl) | Stretching |

| ~1760 | C=O (β-lactam) | Stretching |

| 1780 - 1710 | C=O (Carboxylic Acid) | Stretching |

| 1690 - 1630 | C=O (Amide) | Stretching |

| 1700 - 1500 | C=C (Aromatic) | Bending |

| 1231 | C-O (Secondary Alcohol - Propylene Glycol) | Stretching |

| 1136 | C-O (Primary Alcohol - Propylene Glycol) | Stretching |

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This non-destructive technique is suitable for the rapid analysis of powdered samples.

Objective: To obtain an infrared spectrum of this compound for identification.

Materials:

-

This compound sample (powder)

-

This compound reference standard (powder)

-

ATR-FTIR Spectrometer

-

Spatula

-

Ethanol or isopropanol (B130326) for cleaning

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with ethanol or isopropanol and allowing it to dry completely. Record a background spectrum.

-

Sample Analysis:

-

Place a small amount of the this compound sample powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Reference Standard Analysis: Repeat step 2 with the this compound reference standard.

-

Data Analysis: Compare the spectrum of the sample with that of the reference standard. The positions and relative intensities of the absorption bands should be concordant.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Quantitative Data

Table 4: Predicted ¹H NMR Chemical Shift Ranges for Cefatrizine in a suitable deuterated solvent (e.g., DMSO-d₆)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (p-hydroxyphenyl) | 6.5 - 7.5 | d |

| Triazole-H | 7.5 - 8.5 | s |

| Amide N-H | 8.0 - 9.5 | d |

| α-H (amino acid side chain) | ~5.5 | d |

| H-6 (β-lactam) | 5.0 - 5.5 | dd |

| H-7 (β-lactam) | 5.5 - 6.0 | dd |

| CH₂-S (exocyclic) | 3.5 - 4.5 | ABq |

| CH₂ (β-lactam) | 3.0 - 3.8 | ABq |

| Propylene Glycol CH₃ | ~1.0 | d |

| Propylene Glycol CH | ~3.7 | m |

| Propylene Glycol CH₂ | 3.2 - 3.5 | m |

Table 5: Predicted ¹³C NMR Chemical Shift Ranges for Cefatrizine in a suitable deuterated solvent (e.g., DMSO-d₆)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (β-lactam) | 165 - 175 |

| C=O (Amide) | 170 - 180 |

| C=O (Carboxylic Acid) | 160 - 170 |

| Aromatic C (p-hydroxyphenyl) | 115 - 160 |

| Triazole C | 120 - 150 |

| C-2 (cephem) | 120 - 130 |

| C-3 (cephem) | 130 - 140 |

| C-4 (cephem) | ~165 |

| C-6 (β-lactam) | ~60 |

| C-7 (β-lactam) | ~58 |

| α-C (amino acid side chain) | ~57 |

| CH₂-S (exocyclic) | 25 - 35 |

| CH₂ (β-lactam) | ~28 |

| Propylene Glycol CH₃ | ~18 |

| Propylene Glycol CH | ~67 |

| Propylene Glycol CH₂ | ~65 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆).

-

Vortex the sample until it is fully dissolved. If necessary, gentle warming may be applied.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be required for unambiguous assignment.

-

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for the identification and quantification of Cefatrizine.

Quantitative Data

Table 6: Mass Spectrometric Data for Cefatrizine

| Parameter | Value | Reference(s) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |

| Precursor Ion [M+H]⁺ | m/z 463.1 | [8] |

| Product Ion (Quantifier) | m/z 307.1 | [8] |

| Product Ion (Qualifier) | m/z 156.0 | [8] |

Note: The quantifier ion likely corresponds to the core cephalosporin structure after the loss of the aminohydroxyphenylacetyl group, and the qualifier ion corresponds to the triazol-thiomethyl side chain.[8]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of Cefatrizine in a given matrix.

Objective: To identify and quantify Cefatrizine using LC-MS/MS.

Materials:

-

This compound sample

-

Internal Standard (e.g., Cefadroxil)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system with an ESI source

-

C18 analytical column

Procedure:

-

Sample Preparation (Protein Precipitation for Biological Matrices):

-

To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

A suitable gradient elution program should be developed to achieve good separation.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: ESI Positive

-

Monitor the Multiple Reaction Monitoring (MRM) transitions for Cefatrizine ([M+H]⁺ 463.1 → 307.1 and 463.1 → 156.0) and the internal standard.

-

Optimize instrument parameters such as collision energy and cone voltage.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

-

Determine the concentration of Cefatrizine in the sample from the calibration curve.

-

Visualizations

The following diagrams illustrate key workflows in the spectroscopic characterization of this compound.

Caption: Workflow for quantitative analysis by UV-Vis Spectroscopy.

Caption: Workflow for identification by ATR-FTIR Spectroscopy.

Caption: Relationship between spectroscopic techniques and information obtained.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. drugfuture.com [drugfuture.com]

- 3. GSRS [precision.fda.gov]

- 4. Cefatrizine Propylene Glycolate | C21H26N6O7S2 | CID 6410757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Validation of Cefazolin Sodium by UV-Spectrophotometric Method [article.sapub.org]

- 6. [Figure], 1H NMR Spectrum (300 MHz, DMSO-d6) of Analog CID 49843090 (Entry 11, Table 1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LC/UV determination of cefradine, cefuroxime, and cefotaxime in dairy milk, human serum and wastewater samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Navigating Preclinical Development: A Deep Dive into the Pharmacokinetics of Cefatrizine Propylene Glycol in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the pharmacokinetic profile of Cefatrizine Propylene Glycol, a broad-spectrum cephalosporin (B10832234) antibiotic, within various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for preclinical assessment, guiding dose optimization, and predicting its therapeutic window in humans. Propylene glycol is utilized as a solvent and stabilizer in the formulation, enhancing the solubility and absorption of Cefatrizine, which can lead to improved bioavailability.[1] This document synthesizes available data, details experimental methodologies, and provides visual representations of key processes to support researchers in the field of antimicrobial drug development.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Cefatrizine and other relevant cephalosporins in various animal models. These data are crucial for inter-species comparison and for the extrapolation of potential human pharmacokinetic profiles.[2]

Table 1: Pharmacokinetics of Cefatrizine in Calves (Oral Administration)

| Parameter | Value | Conditions | Reference |

| Bioavailability (F) | ~35% | Pre-ruminating calves | [3] |

| Elimination Half-life (t½) | ~9 hours | Pre-ruminating calves | [3] |

Table 2: Comparative Pharmacokinetics of Various Cephalosporins in Different Animal Models (Intravenous Administration)

| Cephalosporin | Animal Model | Plasma Half-life (t½) | 24-h Urinary Excretion (% of dose) | Reference |

| SM-1652 | Mice | 11.0 min | 30-35% | [4] |

| SM-1652 | Rats | 26.0 min | 30-35% | [4] |

| SM-1652 | Rabbits | 65.8 min | 70-75% | [4] |

| SM-1652 | Dogs | 72.6 min | 70-75% | [4] |

| SM-1652 | Rhesus Monkeys | 150.9 min | 45% | [4] |

| Ceftriaxone | Rats | 34 min | 32.0% | [5] |

| Ceftriaxone | Dogs | 50.7 min | 62.5% | [5] |

| Ceftriaxone | Rhesus Monkeys | 3.40 h | 29.3% | [5] |

| Ceftazidime (B193861) | Rats | 14 min | 97.1% | [5] |

| Ceftazidime | Dogs | 49.0 min | 86.3% | [5] |

| Cefazolin | Dogs | 57.93 ± 3.11 min | - | [6] |

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and validation of pharmacokinetic studies. This section outlines key experimental protocols employed in the investigation of cephalosporin pharmacokinetics.

Animal Models and Drug Administration

-

Rats: For oral administration studies, Cefatrizine is typically administered via oral gavage at a low volume (e.g., 5 mL/kg) to prevent reflux.[2] Intravenous administration is commonly performed through the lateral tail vein.[2]

-

Dogs: Cefatrizine can be administered orally in capsule form or intravenously via a cephalic or saphenous vein.[2]

-

Rabbits: The marginal ear vein is often the site for intravenous administration.[2]

-

Calves: Oral administration in pre-ruminating calves is a key model for studying the drug's behavior in young ruminants.[2]

-

Monkeys (Rhesus and Cynomolgus): Subcutaneous and intravenous routes are commonly used for pharmacokinetic studies of cephalosporins in nonhuman primates.[7]

Blood Sample Collection

To determine the plasma concentration of Cefatrizine over time, serial blood samples are collected at predetermined intervals. The timing of these collections is crucial for accurately calculating pharmacokinetic parameters.[2]

-

General Protocol: Blood samples are typically collected at baseline (pre-dose) and at various time points post-administration, such as 5, 15, 30, 60, and 90 minutes, and 2, 4, 8, 12, and 24 hours.[2] The specific sampling schedule is adapted based on the expected half-life of the drug in the particular animal model.[2]

-

Collection Sites:

-

Rats: Blood can be collected via the tail vein or through cannulation of the jugular or carotid artery for serial sampling.

-

Dogs: The cephalic, saphenous, or jugular veins are common sites for blood collection.

-

Rabbits: The marginal ear vein is a suitable site for collecting blood samples.[2]

-

Monkeys: The femoral or saphenous veins are typically used for blood collection.

-

Analytical Methodology: Quantification of Cefatrizine in Plasma

The concentration of Cefatrizine in plasma samples is most commonly quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[2][8]

-

Sample Preparation: A frequent initial step is protein precipitation from the plasma sample using an organic solvent such as acetonitrile (B52724) or methanol (B129727).[2][9] This is followed by centrifugation to remove the precipitated proteins, and the resulting supernatant is then analyzed.[2]

-

Chromatographic Conditions (HPLC):

-

Column: A reverse-phase C18 column is frequently used for the separation of Cefatrizine.[2]

-

Mobile Phase: The mobile phase often consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile).[2][10]

-

Detection: UV detection is commonly employed for quantification.[2]

-

-

LC-MS/MS Conditions:

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for an animal pharmacokinetic study and the general ADME pathway for cephalosporin antibiotics.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Clinical pharmacokinetics of five oral cephalosporins in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the cephalosporin SM-1652 in mice, rats, rabbits, dogs, and rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative pharmacokinetics of YM-13115, ceftriaxone, and ceftazidime in rats, dogs, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetic Study of Cefazolin Used Prophylactically in Canine Surgery for Susceptibility Testing Breakpoint Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Cefovecin in Squirrel Monkey (Saimiri sciureus), Rhesus Macaques (Macaca mulatta), and Cynomolgus Macaques (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

The Core Mechanisms of Bacterial Resistance to Cefatrizine Propylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which bacteria exhibit resistance to cefatrizine (B1668820), a first-generation cephalosporin (B10832234). While formulated with propylene (B89431) glycol to enhance stability and bioavailability, the core resistance mechanisms are directed against the active cefatrizine molecule.[1] This document synthesizes available data on the primary modes of resistance, offers detailed experimental protocols for their investigation, and presents quantitative data to contextualize the challenge of overcoming this resistance.

Introduction to Cefatrizine and its Mechanism of Action

Cefatrizine is a semi-synthetic, broad-spectrum β-lactam antibiotic belonging to the first generation of cephalosporins.[2] Like all β-lactam antibiotics, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[3] The strained β-lactam ring of cefatrizine covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[4][5] This irreversible binding inactivates the PBPs, disrupting the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall, ultimately leading to cell lysis and death.[3][5]

Bacterial resistance to cefatrizine, and cephalosporins in general, is a multifaceted problem driven by three principal mechanisms: enzymatic degradation of the antibiotic, modification of the PBP drug target, and reduction of intracellular drug concentration via altered membrane permeability or active efflux.[6][7]

Primary Mechanisms of Resistance

The development of resistance to cefatrizine can be attributed to a combination of intrinsic and acquired bacterial traits. The most clinically significant mechanisms are detailed below.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics is their enzymatic destruction by β-lactamases.[5][6] These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive.[5] β-lactamases are numerous and are classified based on their molecular structure (Ambler classes A, B, C, and D) and functional characteristics.[8]

-

Staphylococcal Penicillinases (Class A): Cefatrizine is susceptible to hydrolysis by β-lactamases produced by Staphylococcus aureus. One study found its relative rate of hydrolysis to be 1.4 (with penicillin G as the reference at 100), indicating a degree of instability, though less than that of cefaclor (B193732) (RH = 3.4).[4]

-

Extended-Spectrum β-Lactamases (ESBLs): Gram-negative bacteria, particularly Escherichia coli and Klebsiella pneumoniae, can acquire plasmids carrying genes for ESBLs (e.g., TEM, SHV, CTX-M variants).[9] These enzymes are highly efficient at hydrolyzing first, second, and third-generation cephalosporins, including cefatrizine, conferring high levels of resistance.[9][10]

-

AmpC β-Lactamases (Class C): These are chromosomally encoded (though can be plasmid-mediated) enzymes typically found in organisms like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens.[9] Basal expression of AmpC confers intrinsic resistance to first-generation cephalosporins like cefatrizine.[9]

The effectiveness of cefatrizine can be restored in the presence of a β-lactamase inhibitor, such as clavulanic acid, which binds to and inactivates the β-lactamase enzyme.

Target Site Modification: Altered Penicillin-Binding Proteins (PBPs)

A second critical resistance strategy involves structural alterations in the PBPs, which reduce their binding affinity for β-lactam antibiotics.[6][7]

-

Methicillin-Resistant Staphylococcus aureus (MRSA): MRSA exhibits resistance to nearly all β-lactam antibiotics, including cefatrizine, through the acquisition of the mecA gene.[5] This gene encodes for a novel PBP, PBP2a, which has an extremely low affinity for β-lactams, allowing cell wall synthesis to continue even in the presence of the drug.[5][11]

-

Penicillin-Resistant Streptococcus pneumoniae (PRSP): In S. pneumoniae, resistance arises from mosaic pbp genes, which are generated through the recombination of genetic material from related streptococcal species.[12] These genetic alterations lead to modified PBPs (particularly PBP2x, PBP2b, and PBP1a) with decreased affinity for cephalosporins.[3][12]

Reduced Intracellular Antibiotic Concentration

Bacteria can prevent cefatrizine from reaching its PBP targets by limiting its entry or by actively pumping it out of the cell.

-

Altered Membrane Permeability: In Gram-negative bacteria, the outer membrane acts as a selective barrier.[7] β-lactam antibiotics typically cross this membrane through porin channels.[7] Mutations that lead to the loss or modification of these porin proteins can reduce the influx of cefatrizine into the periplasmic space, thereby decreasing its access to the PBPs.[6]

-

Efflux Pumps: These are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[11] The overexpression of efflux pumps can contribute to resistance by maintaining a low intracellular concentration of cefatrizine, preventing it from reaching inhibitory levels.[3][11] This mechanism is a common form of intrinsic resistance in many bacterial species.[7]

Quantitative Data on Cefatrizine Resistance

The following tables summarize available quantitative data regarding the efficacy of cefatrizine and related compounds against susceptible and resistant bacterial strains. It is important to note that much of the specific data for cefatrizine dates from the 1970s and 1980s. Data for other cephalosporins is included for comparative context where cefatrizine-specific data is unavailable.

Table 1: Minimum Inhibitory Concentrations (MIC) of Cefatrizine Against Selected Bacterial Isolates

| Bacterial Species | Resistance Phenotype | Cefatrizine MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Haemophilus influenzae type b | Ampicillin-Resistant | <4 | [10][13] |

| Haemophilus influenzae type b | Cefatrizine-Resistant | >4 | [10] |

| Escherichia coli | ESBL-producing | >64 | [13] |

| Klebsiella pneumoniae | ESBL-producing | >64 | [13] |

| Methicillin-Susceptible S. aureus | - | 1 (MIC90) |[13] |

Table 2: Efficacy of Cefatrizine in Combination with a β-Lactamase Inhibitor

| Bacterial Species | Resistance Phenotype | Cefatrizine/Clavulanic Acid MIC90 (µg/mL) | Reference(s) |

|---|---|---|---|

| Escherichia coli | ESBL-producing | 4 | [13] |

| Klebsiella pneumoniae | ESBL-producing | 8 |[13] |

Table 3: β-Lactamase Hydrolysis Data

| Antibiotic | β-Lactamase Source | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Cefatrizine | S. aureus | Relative Hydrolysis Rate* | 1.4 | [4] |

| Cephalexin | S. aureus | Relative Hydrolysis Rate* | 0.3 | [4] |

| Cefaclor | S. aureus | Relative Hydrolysis Rate* | 3.4 | [4] |

| Cephalothin | S. aureus | Relative Hydrolysis Rate* | <0.01 | [4] |

*Relative to Penicillin G hydrolysis rate of 100.

Table 4: Comparative PBP Binding Affinity (IC50 in µg/mL) of Oral Cephalosporins Note: Specific IC50 values for cefatrizine are not readily available in recent literature. Data for other cephalosporins are provided for context.

| PBP Target | Bacterial Species | Cefixime | Cefuroxime | Reference(s) |

|---|---|---|---|---|

| PBP1s | Escherichia coli | 0.25 | 0.5 | [3] |

| PBP3 | Escherichia coli | 0.25 | 0.5 |[3] |

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate the core concepts of cefatrizine resistance and the experimental workflows used to study them.

Detailed Experimental Protocols

The following protocols are based on standardized methodologies and can be adapted for the specific investigation of cefatrizine resistance.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of cefatrizine against a bacterial isolate.[4]

Materials:

-

Cefatrizine analytical standard powder

-

Appropriate solvent for cefatrizine (e.g., sterile distilled water, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Cefatrizine Stock Solution: Prepare a concentrated stock solution of cefatrizine (e.g., 1280 µg/mL) in a suitable solvent. Further dilute in CAMHB to create a working stock solution at twice the highest desired final concentration.

-

Serial Dilutions: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the working cefatrizine stock to well 1. Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only CAMHB.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[4]

-

Inoculum Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A common dilution is 1:100 (e.g., 0.1 mL of standardized suspension into 9.9 mL of CAMHB).

-

Plate Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12. The final volume in each test well will be 100 µL.

-

Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

-

Result Interpretation: The MIC is the lowest concentration of cefatrizine that completely inhibits visible bacterial growth.[10] The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Protocol: β-Lactamase Activity Assay (Chromogenic Method)

This is a rapid qualitative test to detect the presence of β-lactamase enzymes.